

Data Presentation: Physicochemical Properties

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Compound of Interest

Compound Name: *Diethyl L-malate*
CAS No.: 691-84-9
Cat. No.: B057320

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The following table summarizes the key physical properties of **Diethyl L-malate**. For comparative purposes, data for the racemic mixture (Diethyl DL-malate) is also included where available. It is crucial to distinguish between the specific stereoisomer and the racemic mixture, as physical properties such as boiling and melting points can differ.



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Experimental Protocols

The determination of melting and boiling points are fundamental experimental procedures for the identification and purity assessment of chemical substances.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.

Apparatus:

- **Mel-Temp Apparatus:** A common laboratory device consisting of a heated metal block designed to hold capillary tubes containing the sample. It includes a thermometer or thermocouple for temperature measurement and a magnifying lens for observing the sample.
- **Thiele Tube:** A glass apparatus containing high-boiling mineral oil that is heated by a side arm to create a convection current, ensuring uniform temperature distribution. The capillary tube with the sample is attached to a thermometer and immersed in the oil.
- **Capillary Tubes:** Small-diameter glass tubes, sealed at one end.

Detailed Methodology (Capillary Method):

- **Sample Preparation:** A small amount of the dry, crystalline **Diethyl L-malate** is finely powdered and packed into the sealed end of a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating apparatus (e.g., Mel-Temp or Thiele tube) adjacent to the temperature sensor.
- **Approximate Determination:** An initial rapid heating is performed to determine the approximate melting temperature. This saves time in subsequent, more precise measurements.
- **Accurate Determination:** A fresh sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated slowly, at a

rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

- Data Recording: Two temperatures are recorded to define the melting range:
 - T₁: The temperature at which the first drop of liquid appears.
 - T₂: The temperature at which the entire sample has completely liquefied.
- Reporting: The result is reported as the range T₁ - T₂. For a pure sample, this range is typically sharp (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This value is highly dependent on the atmospheric pressure.

Apparatus:

- Standard distillation glassware (distilling flask, condenser, thermometer, receiving flask).
- Heating mantle or oil bath.
- Boiling chips.


Detailed Methodology (Distillation Method):

- Apparatus Setup: The **Diethyl L-malate** sample is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase until it stabilizes at the boiling point of the substance.
- Data Recording: The temperature is recorded when it remains constant while the liquid is actively boiling and condensing in the condenser. This stable temperature is the boiling point.

- **Pressure Correction:** The atmospheric pressure at the time of the experiment is recorded. If the pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron relation can be used to correct the observed boiling point to the normal boiling point.

Mandatory Visualization

The following diagram illustrates the logical workflow for assessing the purity of a chemical sample using melting point determination, a critical application of this physical property in a research setting.

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Caption: Logical workflow for purity assessment via melting point.

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